molecular formula C12H10ClN3O2 B2489304 N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 756865-49-3

N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2489304
CAS No.: 756865-49-3
M. Wt: 263.68
InChI Key: HTOUWAGUSZBVLT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxamide group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 5-chloro-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or acetic acid for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as:

  • N-(5-chloro-2-methylphenyl)-1,6-dihydropyridazine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-4-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a chloro and a carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-7-2-3-8(13)6-10(7)14-12(18)9-4-5-11(17)16-15-9/h2-6H,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOUWAGUSZBVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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